4-Chloro-8-methylquinolin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-3-2-4-7-8(11)5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) |
InChI Key |
LIKQTOQMZQQNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 8 Methylquinolin 2 Ol and Its Analogues
General Synthetic Strategies for Quinolinones and Hydroxyquinolines
The synthesis of the quinoline (B57606) and quinolinone scaffold is a well-established area of organic chemistry, with numerous named reactions developed to construct this important heterocyclic system. These methods can be broadly categorized into classical, modern catalytic, and multicomponent strategies.
Classical Cyclization and Condensation Protocols
Historically significant methods for quinoline synthesis rely on the cyclization and condensation of aniline (B41778) derivatives with various carbonyl-containing compounds. These protocols, though sometimes requiring harsh conditions, remain fundamental to heterocyclic chemistry.
Conrad-Limpach-Knorr Synthesis : This method involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org Under kinetic control (moderate temperatures), the reaction yields a β-arylaminocrotonate, which upon thermal cyclization, typically in a high-boiling inert solvent, produces a 4-hydroxyquinoline (B1666331) (or its tautomeric 4-quinolone form). wikipedia.orgscribd.com Conversely, at higher temperatures (thermodynamic control), the reaction can proceed through a β-keto anilide intermediate to form a 2-hydroxyquinoline (B72897), a variation known as the Knorr quinoline synthesis. wikipedia.orgsynarchive.comwikipedia.org
Combes Synthesis : This reaction forms 2,4-disubstituted quinolines by condensing an aniline with a β-diketone under acidic conditions, such as with concentrated sulfuric acid. iipseries.orgwikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration. wikipedia.orgslideshare.net
Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction produces quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The reaction is often catalyzed by strong acids like hydrochloric acid or Lewis acids and can be considered a formal [4+2] cycloaddition. iipseries.orgwikipedia.org The α,β-unsaturated carbonyl can also be generated in situ from aldehydes or ketones. wikipedia.org
Friedländer Annulation : This is a widely used, straightforward method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. derpharmachemica.comwikipedia.org The reaction can be catalyzed by acids or bases and typically proceeds via an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. derpharmachemica.comwikipedia.orgresearchgate.net
These classical methods, while foundational, often suffer from drawbacks such as the need for high temperatures, strong acidic conditions, and sometimes low yields, which has prompted the development of more efficient and environmentally benign alternatives. derpharmachemica.com
Modern Catalytic and Green Chemistry Approaches
Contemporary efforts in quinolinone synthesis focus on improving efficiency, selectivity, and sustainability. These methods often employ transition-metal catalysts and adhere to the principles of green chemistry.
Catalytic Approaches : Transition metals like palladium, copper, rhodium, and cobalt are extensively used to facilitate quinoline synthesis. rsc.orgmdpi.comnumberanalytics.com For instance, palladium catalysts are used in cross-coupling reactions to build precursors that are then cyclized to quinolines. numberanalytics.com Cobalt-catalyzed C-H bond activation and subsequent cyclization of anilines with other reactants represents a highly efficient, atom-economical route. mdpi.com
Green Chemistry Strategies : The push for sustainability has led to the development of greener synthetic protocols. acs.org These include:
Microwave-Assisted Synthesis : Using microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. rsc.orgmdpi.com
Use of Green Solvents : Replacing hazardous organic solvents with environmentally friendly alternatives like water or ionic liquids is a key strategy. acs.orgnih.gov Several quinoline syntheses have been successfully performed in water. acs.org
Solvent-Free Reactions : Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies purification. acs.orgijcce.ac.ir The Friedländer synthesis, for example, can be performed efficiently under solvent-free conditions using catalysts like silica-supported P₂O₅. ijcce.ac.ir
Reusable Catalysts : The use of solid acid catalysts like Nafion NR50 or functionalized ionic liquids that can be easily recovered and reused enhances the sustainability of the process. mdpi.comtandfonline.com
These modern approaches often provide higher yields, milder reaction conditions, and a reduced environmental footprint compared to classical methods. rsc.orgresearchgate.net
Multicomponent Reaction Expeditions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and convergence. researchgate.net They allow for the rapid construction of complex molecules from simple starting materials.
Povarov Reaction : This is a prominent MCR for synthesizing tetrahydroquinoline derivatives. It involves a [4+2] cycloaddition between an imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene. rsc.orgbeilstein-journals.org The resulting tetrahydroquinolines can then be oxidized to the corresponding aromatic quinolines. beilstein-journals.org
Other MCRs : Various other MCRs have been developed for quinoline synthesis. For example, a three-component coupling of an aniline, an aldehyde, and an alkyne can yield highly substituted quinolines, often promoted by metal catalysts or Lewis acids like NbCl₅. rsc.orgresearchgate.net These methods are prized for their atom economy and ability to generate diverse molecular scaffolds efficiently. researchgate.net
Convergent Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one
The specific synthesis of 4-Chloro-8-methylquinolin-2(1H)-one is achieved through a targeted, multi-step sequence starting from a pre-formed quinolinone precursor. This approach relies on the selective halogenation of the quinolinone ring system.
Halogenation of Quinolinone Precursors
The introduction of a halogen, specifically chlorine, at the C4-position of a quinolin-2-one is a key transformation. This is typically achieved by treating a 4-hydroxyquinolin-2-one with a strong chlorinating agent. The hydroxyl group at the C4 position is converted into a better leaving group, which is then substituted by a chloride ion.
The direct synthesis of 4-Chloro-8-methylquinolin-2(1H)-one has been described in the literature and follows a well-defined two-step process starting from 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net
Step 1: Dichlorination The first step involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one (Compound 1 ) using a potent mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). mdpi.comresearchgate.net This powerful reagent combination effectively chlorinates both the hydroxyl group at C4 and the lactam carbonyl group at C2, affording the intermediate 2,4-dichloro-8-methylquinoline (B1596889) (Compound 2 ). mdpi.comresearchgate.net
Step 2: Selective Hydrolysis The second step is a regioselective hydrolysis of the dichloro intermediate. The chlorine atom at the C2 position is more labile and susceptible to nucleophilic attack than the one at C4. By heating the 2,4-dichloro-8-methylquinoline (Compound 2 ) in dilute dichloroacetic acid, the C2-chloro group is selectively hydrolyzed back to a carbonyl group, yielding the final product, 4-chloro-8-methylquinolin-2(1H)-one (Compound 3 ). mdpi.comresearchgate.net
This synthetic route is summarized in the table below.
| Step | Starting Material | Reagents and Conditions | Product | Reference |
| 1 | 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com, researchgate.net |
| 2 | 2,4-Dichloro-8-methylquinoline | Dilute Dichloroacetic Acid, Reflux | 4-Chloro-8-methylquinolin-2(1H)-one | mdpi.com, researchgate.net |
This convergent strategy allows for the specific and efficient production of the target compound by leveraging the differential reactivity of the positions on the quinoline core. The resulting 4-chloro-8-methylquinolin-2(1H)-one serves as a valuable precursor for further functionalization through nucleophilic substitution reactions at the C4-position. mdpi.comresearchgate.net
Formation of Dichloroquinoline Intermediates
The primary precursor for the synthesis of 4-chloro-8-methylquinolin-2-ol is 2,4-dichloro-8-methylquinoline. This intermediate is typically prepared through the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net The reaction is effectively carried out using a mixture of phosphoryl chloride (POCl3) and phosphorus pentachloride (PCl5). mdpi.comresearchgate.net This process replaces the hydroxyl groups at positions 2 and 4 of the quinoline ring with chlorine atoms, yielding the highly reactive 2,4-dichloro-8-methylquinoline. mdpi.comresearchgate.net
In a related synthesis, 2,4-dichloro-7-fluoro-8-methylquinoline was prepared by treating 2-fluoro-3-methylaniline (B167782) with phosphoryl chloride and malonic acid. google.com This mixture was heated, and after workup and purification, the desired dichloroquinoline derivative was obtained. google.com Another approach involves the reaction of a 2-methyl-4-quinolinol derivative with phosphorus pentachloride in a suitable solvent like chlorobenzene. google.com
Hydrolytic Transformations for Selective Halogen Retention
To obtain this compound, the 2,4-dichloro-8-methylquinoline intermediate undergoes a selective hydrolysis reaction. By using dilute dichloroacetic acid and heating the mixture under reflux, the chlorine atom at position 2 is selectively replaced by a hydroxyl group, while the chlorine at position 4 remains intact. mdpi.comresearchgate.net This selectivity is crucial for producing the desired 4-chloro-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net The product precipitates upon pouring the reaction mixture into ice-cold water and can be collected by filtration. mdpi.com
Preparation of the 4-Chloro-8-methylquinoline-2(1H)-thione Analogue
The conversion of the quinolinone to its thione analogue, 4-chloro-8-methylquinoline-2(1H)-thione, can be achieved through different synthetic strategies. These methods involve either direct thiation of the quinolinone or conversion from the dichloro-intermediate using a sulfur-containing reagent.
Thiation Reactions via Phosphorus Pentasulfide
One method for synthesizing 4-chloro-8-methylquinoline-2(1H)-thione involves the direct thiation of 4-chloro-8-methylquinolin-2(1H)-one using phosphorus pentasulfide (P₂S₅). mdpi.com The reaction is typically carried out by refluxing the quinolinone with phosphorus pentasulfide in a high-boiling solvent such as o-xylene. mdpi.com However, this method is often associated with low yields. mdpi.comresearchgate.net The direct thiation of the precursor 4-hydroxy-8-methylquinolin-2(1H)-one with phosphorus pentasulfide has also been reported to result in even poorer yields. mdpi.comresearchgate.net
Thiourea-Mediated Conversion Routes
A more efficient method for preparing 4-chloro-8-methylquinoline-2(1H)-thione utilizes thiourea (B124793). This approach offers a facile and simpler thiation process compared to using phosphorus pentasulfide. researchgate.net When 2,4-dichloro-8-methylquinoline is reacted with a 1:1 molar ratio of thiourea in boiling ethanol, it yields the desired 4-chloro-8-methylquinoline-2(1H)-thione in a fair yield. mdpi.comresearchgate.net
Interestingly, altering the reaction conditions can lead to different products. For instance, increasing the molar ratio of thiourea and using a solvent like dimethylformamide (DMF) can result in the formation of 8-methyl-4-sulfanylquinoline-2(1H)-thione. mdpi.com Recent studies have also explored regioselective deoxygenative C-H thiolation of quinoline-N-oxides with thiourea, activated by triflic anhydride, to produce quinoline-2-thiones in good yields. rsc.orgorganic-chemistry.orgacs.org This highlights the versatility of thiourea in the synthesis of quinoline-2-thiones and their derivatives. tandfonline.com
Chemical Transformations and Derivatization Strategies of 4 Chloro 8 Methylquinolin 2 Ol Scaffolds
Nucleophilic Substitution Reactions at the Electrophilic Centers
The electron-withdrawing nature of the nitrogen atom and the carbonyl group in the quinolinone ring activates the C4 position, making the chloro substituent a good leaving group for nucleophilic aromatic substitution reactions. mdpi.comsciprofiles.com This reactivity is central to the derivatization of the 4-chloro-8-methylquinolin-2-ol scaffold. mdpi.comsciprofiles.com
Functionalization of the 4-Chloro Group
The chloro group at the C4 position is the most reactive site for nucleophilic displacement, enabling the introduction of a wide array of sulfur, nitrogen, and other nucleophiles. mdpi.com
The synthesis of 4-sulfanyl derivatives from 4-chloro-8-methylquinolin-2(1H)-one (Compound 3 in the original literature) can be achieved through reaction with various thiols. mdpi.com For instance, treatment of the chloroquinolinone with alkanethiols, such as ethanethiol (B150549) or butanethiol, in the presence of sodium ethoxide yields the corresponding 4-alkylthio-8-methylquinolin-2(1H)-ones. mdpi.com Similarly, reaction with thiophenol under the same conditions produces 8-methyl-4-phenylthioquinolin-2(1H)-one. mdpi.com
An alternative approach involves the use of thiourea (B124793). When 4-chloro-8-methylquinolin-2(1H)-one is reacted with thiourea in boiling ethanol, it can lead to the formation of 8-methyl-4-sulfanylquinoline-2(1H)-thione, indicating substitution at the 4-position and thionation at the 2-position. mdpi.com
Table 1: Synthesis of 4-Sulfanyl Derivatives
| Reactant | Reagent | Product |
|---|---|---|
| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol, Sodium Ethoxide | 4-Ethylthio-8-methylquinolin-2(1H)-one |
| 4-Chloro-8-methylquinolin-2(1H)-one | Butanethiol, Sodium Ethoxide | 4-Butylthio-8-methylquinolin-2(1H)-one |
The 4-chloro group is readily displaced by hydrazine (B178648) to form 4-hydrazino-8-methylquinolin-2(1H)-one. mdpi.commdpi.com This conversion is typically accomplished by refluxing the 4-chloro-8-methylquinolin-2(1H)-one with hydrazine hydrate (B1144303) in an alcoholic solvent like ethanol. mdpi.commdpi.com The resulting 4-hydrazino derivative is a key intermediate for the synthesis of various heterocyclic systems fused to the quinolinone core. mdpi.comresearchgate.net The same hydrazino product can be obtained from other precursors, such as 4-ethylthioquinolinone or 4-tosyloxyquinolinone, demonstrating the robustness of the hydrazination reaction. mdpi.com
The introduction of an azido (B1232118) group at the C4 position is achieved through a nucleophilic substitution reaction with sodium azide (B81097). mdpi.compreprints.org Reacting 4-chloro-8-methylquinolin-2(1H)-one with sodium azide in a solvent like dimethylformamide (DMF) results in the formation of 4-azido-8-methylquinolin-2(1H)-one. mdpi.compreprints.org
The 4-azido derivative serves as a precursor for the corresponding 4-amino compound. mdpi.com The conversion is a two-step process: the azide is first treated with triphenylphosphine (B44618) to form a phosphazene intermediate. mdpi.com Subsequent hydrolysis of this intermediate, typically using dilute hydrochloric acid, yields 4-amino-8-methylquinolin-2(1H)-one. mdpi.com
Table 2: Synthesis of 4-Azido and 4-Amino Derivatives
| Starting Material | Reagent(s) | Product |
|---|---|---|
| 4-Chloro-8-methylquinolin-2(1H)-one | 1. Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one |
Substitution and Modification at the 2-Position
While the C4 position is highly reactive towards nucleophiles, the C2 position, bearing a hydroxyl group (in the enol form) or a carbonyl group (in the keto form), can also be functionalized. mdpi.com The tautomeric nature of the 2-hydroxyquinoline (B72897) system allows for different reaction pathways.
Thionation of the C2-carbonyl group can be achieved using reagents like phosphorus pentasulfide, converting 4-chloro-8-methylquinolin-2(1H)-one into its corresponding 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.com This thione can then undergo S-alkylation. For example, reaction of the thione with dimethyl sulfate (B86663) or ethyl iodide in the presence of a base leads to the formation of 2-alkylthio-4-chloro-8-methylquinolines. mdpi.comresearchgate.net
These 2-alkylthio derivatives exhibit different reactivity compared to their 2-oxo counterparts. For instance, the 2-ethylthio-4-chloro-8-methylquinoline can be dihydrazinated at both the C2 and C4 positions, whereas the analogous 2,4-dichloroquinoline (B42001) is inactive towards nucleophilic displacement at the C2 position. mdpi.com This highlights the role of the leaving group in substitutions at this position. mdpi.com
Annulation and Ring-Forming Reactions for Fused Systems
The functional groups introduced via nucleophilic substitution serve as handles for constructing fused heterocyclic systems. For example, the reaction of 2-chloro-4-methylquinolines with sodium azide does not typically stop at the azido derivative but proceeds via an intramolecular ring-closure to form a fused tetrazolo[1,5-a]quinoline (B14009986) system. scispace.com This type of reaction, known as annulation, involves the formation of a new ring fused to the original quinoline (B57606) scaffold. While this specific example involves a different isomer, the principle applies to derivatives of this compound, where strategically placed functional groups can be induced to cyclize and form more complex, polycyclic structures.
Synthesis of Novel Polyheterocyclic Architectures Bearing the Quinoline Moiety
A key strategy for elaborating the this compound framework involves its conversion into a more reactive intermediate. One such pathway begins with the transformation of the 2-ol (or its 2(1H)-one tautomer) into its thione analogue, 4-chloro-8-methylquinoline-2(1H)-thione, by reacting it with a thionating agent like phosphorus pentasulfide. mdpi.com This thione can then be S-alkylated with an ethyl haloacetate to yield 4-chloro-2-(ethoxycarbonylmethylthio)-8-methylquinoline. This ester derivative is a pivotal precursor that can be converted into the corresponding acid hydrazide by treatment with hydrazine hydrate. ijpcbs.com The resulting acid hydrazide is a versatile intermediate for constructing a variety of five-membered heterocycles. ijpcbs.comchemijournal.comyoutube.com
The synthesis of triazole and thiadiazole rings appended to the quinoline scaffold typically proceeds through a common thiosemicarbazide (B42300) intermediate. semanticscholar.orgfu-berlin.de This intermediate is formed by the reaction of the quinoline-derived acid hydrazide with an isothiocyanate, such as phenyl isothiocyanate. youtube.com The subsequent cyclization of this thiosemicarbazide derivative can be directed by the reaction conditions to selectively yield either a thiadiazole or a triazole.
1,3,4-Thiadiazole Formation : Acid-catalyzed cyclodehydration of the thiosemicarbazide intermediate, often using concentrated sulfuric acid, leads to the formation of a 2,5-disubstituted 1,3,4-thiadiazole. This reaction involves the intramolecular attack of the sulfur atom on the carbonyl carbon, followed by the elimination of a water molecule. fu-berlin.de
1,2,4-Triazole Formation : In contrast, base-catalyzed cyclization of the same thiosemicarbazide intermediate, typically achieved by refluxing in an aqueous sodium hydroxide (B78521) solution, results in the formation of a 1,2,4-triazole-3-thiol derivative. youtube.com This transformation proceeds via the deprotonation of a nitrogen atom, followed by intramolecular nucleophilic attack on the carbonyl carbon and subsequent dehydration.
| Starting Material | Reagent(s) | Product Heterocycle |
| Quinoline Acid Hydrazide | 1. Phenyl isothiocyanate2. H₂SO₄ (conc.) | 1,3,4-Thiadiazole |
| Quinoline Acid Hydrazide | 1. Phenyl isothiocyanate2. NaOH (aq.), Reflux | 1,2,4-Triazole |
The versatile quinoline acid hydrazide intermediate also serves as a precursor for the synthesis of oxadiazole-containing molecules. Furthermore, the activated nature of the 4-chloro-8-methylquinoline (B97423) scaffold allows for the incorporation of benzimidazole (B57391) moieties.
1,3,4-Oxadiazole Formation : 1,3,4-Oxadiazoles can be synthesized by the cyclodehydration of the quinoline acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. chemijournal.com This reaction, a variation of the Einhorn-Brunner reaction, provides a direct route to quinoline-oxadiazole conjugates. organic-chemistry.org
Benzimidazole Formation : The synthesis of benzimidazole derivatives can be achieved by utilizing the reactivity of the 4-chloro-2-(substituted-thio)-8-methylquinoline precursor. For instance, reacting the 4-chloro-2-(ethoxycarbonylmethylthio)-8-methylquinoline intermediate with o-phenylenediamine (B120857) can lead to the formation of a benzimidazole ring system attached to the quinoline core. ijpcbs.com Research has documented the synthesis of compounds such as 2-(benzimidazol-2-ylmethylthio)-4-chloro-8-methylquinoline. ijpcbs.com
| Precursor | Reagent(s) | Product Heterocycle |
| Quinoline Acid Hydrazide | Aromatic Carboxylic Acid, POCl₃ | 1,3,4-Oxadiazole |
| 4-chloro-2-(substituted-thio)-8-methylquinoline | o-phenylenediamine | Benzimidazole |
Wittig Reaction for Stilbene (B7821643) Derivations
The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds and phosphonium (B103445) ylides. wiley-vch.de To apply this reaction to the this compound scaffold for the purpose of creating stilbene derivatives (which contain a C=C double bond), it is first necessary to introduce a carbonyl group, specifically an aldehyde (formyl group), onto the quinoline ring.
This is commonly achieved through the Vilsmeier-Haack reaction. farmaceut.org Treatment of activated heterocyclic systems like quinolinones with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) introduces a formyl group, typically at an electron-rich position. nih.gov For the this compound scaffold, this reaction is expected to yield 4-chloro-3-formyl-8-methylquinolin-2-ol.
Once the aldehyde precursor is obtained, the Wittig reaction can be carried out. The process involves two main stages:
Ylide Formation : A benzyl (B1604629) halide (e.g., benzyl bromide) is reacted with triphenylphosphine to form a benzyltriphenylphosphonium (B107652) salt. This salt is then treated with a strong base (e.g., sodium methoxide, n-butyllithium) to deprotonate the benzylic carbon, generating the nucleophilic phosphonium ylide. fu-berlin.de
Olefination : The generated ylide is then reacted with the 4-chloro-3-formyl-8-methylquinolin-2-ol. The ylide's nucleophilic carbon attacks the aldehyde's electrophilic carbonyl carbon, leading to a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane ring. youtube.com This four-membered ring intermediate subsequently fragments to yield the desired alkene (the stilbene derivative) and triphenylphosphine oxide as a byproduct. fu-berlin.dewiley-vch.de The resulting product is a 4-chloro-8-methyl-3-styrylquinolin-2-ol, a quinoline-stilbene hybrid. nih.gov
| Step | Reaction Name | Reactants | Product |
| 1 | Vilsmeier-Haack Reaction | This compound, POCl₃, DMF | 4-Chloro-3-formyl-8-methylquinolin-2-ol |
| 2 | Wittig Reaction | 4-Chloro-3-formyl-8-methylquinolin-2-ol, Benzyltriphenylphosphonium Ylide | 4-Chloro-8-methyl-3-styrylquinolin-2-ol |
Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 8 Methylquinolin 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of quinoline (B57606) derivatives in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each atom within the molecular framework and provides insight into phenomena like tautomeric equilibria.
The ¹H-NMR spectrum is crucial for identifying the substitution pattern on the quinoline ring. For instance, the synthesis of 4-Chloro-8-methylquinolin-2(1H)-one has been confirmed through ¹H-NMR analysis. mdpi.comresearchgate.net In a related derivative, 2-(4-Chloro-8-methylquinolin-3-yl)phenol, the proton signals have been explicitly assigned. mdpi.com The spectrum, recorded in DMSO-d₆, shows a broad singlet for the phenolic -OH at 9.74 ppm, a singlet for the H-2 proton of the quinoline ring at 8.80 ppm, and distinct signals for the aromatic protons at 8.13 ppm (d, J = 8.0 Hz), 7.73 ppm (d, J = 6.8 Hz), and 7.68–7.64 ppm (m). mdpi.com The methyl group protons at position 8 appear as a singlet at 2.77 ppm. mdpi.com
¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. For 2-(4-Chloro-8-methylquinolin-3-yl)phenol, the carbon signals were observed at δ 154.9, 150.9, 146.1, 140.0, 137.0, 131.1, 130.7, 130.2, 130.0, 127.8, 125.6, 122.9, 121.9, 119.0, 115.8, and 17.9 ppm. mdpi.com These assignments are critical for confirming the connectivity of the molecular skeleton.
Computational studies using Density Functional Theory (DFT) are often employed to support experimental findings. For the isomer 4-chloro-6-methylquinolin-2(1H)-one and the target compound 4-chloro-8-methylquinolin-2(1H)-one (4C8MQ), DFT calculations have been used to predict chemical shifts, which are then compared with experimental data. researchgate.net
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of 4-Chloro-8-methylquinolin-2-ol
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|---|
| 2-(4-Chloro-8-methylquinolin-3-yl)phenol mdpi.com | DMSO-d₆ | 9.74 (br s, 1H, OH), 8.80 (s, 1H), 8.13 (d, J=8.0 Hz, 1H), 7.73 (d, J=6.8 Hz, 1H), 7.66 (m, 1H), 7.30 (m, 2H), 7.02 (d, J=7.8 Hz, 1H), 6.95 (m, 1H), 2.77 (s, 3H) | 154.9, 150.9, 146.1, 140.0, 137.0, 131.1, 130.7, 130.2, 130.0, 127.8, 125.6, 122.9, 121.9, 119.0, 115.8, 17.9 |
| 6-Chloro-4-(phenylsulfinyl)quinolin-2(1H)-one mdpi.com | DMSO-d₆ | 11.85 (bs, 1H), 7.91 (s, 1H), 7.88–7.47 (m, 7H), 5.92 (s, 1H) | Not provided |
Note: This table is interactive. Click on the headers to sort the data.
Quinolin-2-ol compounds can exist in two tautomeric forms: the lactim (enol) form (this compound) and the lactam (keto) form (4-Chloro-8-methylquinolin-2(1H)-one). Spectroscopic and computational results for related compounds like 4-Methyl-2-hydroxyquinoline overwhelmingly favor the keto tautomer, 4-Methylquinolin-2-one. researchgate.net This preference for the lactam form is typical for 2-quinolinone systems. mdpi.comresearchgate.net
The investigation of the thione analogue, 4-chloro-8-methylquinoline-2(1H)-thione, provides a clear example of tautomeric equilibrium observed by ¹H-NMR. mdpi.comresearchgate.net The spectrum in DMSO revealed the presence of a thiolactam-thiolactim equilibrium. This is evidenced by the acidic proton (which is exchangeable with deuterium) appearing at two different chemical shifts, indicating it is fractionally present in both tautomeric forms. mdpi.comresearchgate.net The study concluded that the thiolactam tautomer is the predominant form, with a thione to thiol ratio of 3:2. mdpi.comresearchgate.net This behavior is characteristic of many lactam and thiolactam heterocyclic systems. mdpi.comresearchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both FTIR and Raman techniques, is essential for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
FTIR spectroscopy is a powerful tool for confirming the presence of key functional groups in quinolinone structures. In the characterization of 4-Chloro-8-methylquinolin-2(1H)-one and its derivatives, the IR spectrum provides definitive evidence for the lactam structure. mdpi.comresearchgate.net For example, in the related 1-Chloro-3,4-dihydrobenzo[f]quinolin-3-one, characteristic bands are observed at 3214 cm⁻¹ (N–H stretch) and 1667 cm⁻¹ (C=O stretch), confirming the keto-amine structure. chem-soc.si Similarly, for dithiocarbamate (B8719985) derivatives of 6-methyl-4-chloro-quinolin-2(1H)-one, strong absorptions for the N-H and C=O groups are seen around 3210 cm⁻¹ and 1667 cm⁻¹ respectively. derpharmachemica.com These values are consistent with the lactam form rather than the lactim (hydroxyquinoline) form. The C-Cl stretching vibration is also a key marker, though its position can vary. researchgate.net
Table 2: Characteristic FTIR Frequencies (cm⁻¹) for Quinolinone Derivatives
| Compound/Class | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
|---|---|---|---|
| 1-Chloro-3,4-dihydrobenzo[f]quinolin-3-one chem-soc.si | 3214 | 1667 | 762 (C-Cl) |
| 1,2-dihydro-6-methyl-2-oxoquinolin-4-yl piperidine-1-carbodithioate derpharmachemica.com | 3210 | 1667 | 1352 (C=S), 1180 (C-N) |
Note: This table is interactive. Click on the headers to sort the data.
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and skeletal modes. A combined experimental and theoretical study of 4-chloro-8-methylquinoline-2(1H)-one and its isomer has been conducted using FT-Raman spectroscopy. researchgate.net The analysis, supported by DFT calculations, allows for a detailed assignment of the vibrational wavenumbers based on the potential energy distribution (PED). researchgate.net For the related compound 4-Methyl-2-hydroxyquinoline, Raman spectra of the solid sample were recorded from 3500-100 cm⁻¹, helping to confirm that the keto-dimer is the favored structure in the solid state. researchgate.net Raman spectroscopy is particularly useful for identifying chromophoric groups in aminoquinolines, which tend to have highly symmetric structures and produce intense Raman signals. dergipark.org.tr
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The mass spectrum of 4-chloro-8-methylquinoline-2(1H)-thione showed a stable molecular ion peak (M⁺) at m/e 209.5, which was also the base peak, confirming the molecular formula. mdpi.comresearchgate.net The presence of chlorine is often indicated by a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation patterns of derivatives can also provide significant structural clues. For example, the mass spectrum of 8-methyl-4-sulfanylquinoline-2(1H)-thione also showed the molecular ion (m/e 207) as the base peak, indicating the stability of the quinolinethione ring system. researchgate.net In studies of various quinolin-2-one derivatives, electrospray ionization mass spectrometry (ESIMS) is commonly used to confirm the mass of the synthesized products, typically by observing the protonated molecular ion [M+H]⁺. mdpi.com
Table 3: Molecular Ion Data from Mass Spectrometry for Quinolinone Derivatives
| Compound | Ionization Method | Observed Ion (m/z) | Inferred Molecular Formula |
|---|---|---|---|
| 4-chloro-8-methylquinoline-2(1H)-thione mdpi.comresearchgate.net | EI-MS | 209.5 [M]⁺ | C₁₀H₈ClNS |
| 8-methyl-4-sulfanylquinoline-2(1H)-thione researchgate.net | EI-MS | 207 [M]⁺ | C₁₀H₈N₂S₂ |
| 6-Chloro-4-(phenylthio)quinolin-2(1H)-one mdpi.com | ESIMS | 288 [M+H]⁺ | C₁₅H₁₁ClNOS |
| 6-Chloro-4-(3,5-dimethylphenylthio)quinolin-2(1H)-one mdpi.com | ESIMS | 334 [M+H]⁺ | C₁₇H₁₅ClNOS |
Note: This table is interactive. Click on the headers to sort the data.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HR-MS provides definitive evidence for a molecule's chemical formula. In the analysis of this compound and its derivatives, HR-MS is typically performed using a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution analyzer such as Time-of-Flight (TOF) or Orbitrap.
The technique is used to verify the successful synthesis of target molecules by comparing the experimentally measured exact mass of the protonated molecule ([M+H]⁺) with the theoretically calculated mass. For instance, studies on structurally related chloro-substituted quinoline derivatives demonstrate the power of this method. mdpi.com The analysis of various 5-chloroquinolin-8-ol derivatives by HRMS-ESI consistently shows a mass accuracy of less than 2 ppm, confirming their elemental formulas. mdpi.comsemanticscholar.org Similarly, in the characterization of new fluorinated quinoline analogs, HR-MS data provided unequivocal proof of their composition. nih.gov
The table below presents representative HR-MS data for various substituted quinoline derivatives, illustrating the accuracy of the technique.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| 5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol | C₁₄H₁₅ClN₂O | 263.0946 | 263.0945 | mdpi.com |
| 5-Chloro-7-(morpholinomethyl)quinolin-8-ol | C₁₄H₁₅ClN₂O₂ | 279.0895 | 279.0896 | mdpi.com |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate | C₁₉H₁₆FNO₃ | 326.1187 | 326.1192 | nih.gov |
| 8-fluoro-2,3-dimethylquinolin-4-yl 2-methylbenzoate | C₁₉H₁₆FNO₂ | 310.1238 | 310.1243 | nih.gov |
| 3-nitro-N-(prop-2-yn-1-yl)quinolin-4-amine | C₁₂H₉N₃O₂ | 228.0768 | 228.0769 | rsc.org |
This high level of precision is crucial for differentiating between compounds with identical nominal masses but different elemental compositions and for validating the structures of novel derivatives of this compound.
Electron Ionization (EI) and Electrospray Ionization (ESI) Studies
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are vital mass spectrometry techniques used to study quinoline derivatives, providing complementary information about the molecular weight and structure.
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.gov This makes it ideal for determining the molecular weight of the parent compound and is the method of choice for analyses coupled with liquid chromatography (LC-MS). tandfonline.comtandfonline.com Studies on a wide range of quinoline derivatives rely on ESI to generate the molecular ion for subsequent high-resolution analysis or tandem MS/MS experiments. mdpi.comnih.govgoogle.com The product ion scan ESI-MS/MS spectra are particularly useful for confirming the presence of the core quinoline ring structure. nih.govsigmaaldrich.com
Electron Ionization (EI) is a higher-energy technique that often results in extensive fragmentation of the molecule. While this can make it difficult to observe the molecular ion (M⁺·), the resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and identification. chempap.org In the analysis of quinoline derivatives, EI-MS spectra reveal characteristic fragmentation pathways. nih.govsigmaaldrich.com Common fragmentations for quinoline-4-carboxylic acids, for example, include the elimination of small molecules like CO₂ and HCN from the molecular ion. chempap.org The fragmentation patterns observed in EI studies can help differentiate between isomers that might be indistinguishable by ESI alone. nih.gov
| Technique | Ion Type Observed | Fragmentation | Primary Application | Reference |
| ESI | [M+H]⁺ (Protonated Molecule) | Minimal | Molecular weight determination; LC-MS coupling; High-resolution mass analysis | nih.govmdpi.com |
| EI | M⁺· (Molecular Ion) | Extensive | Structural elucidation via fragmentation patterns; GC-MS coupling; Library matching | sigmaaldrich.comchempap.org |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful non-destructive techniques used to investigate the electronic structure of molecules. biocompare.com For this compound and its derivatives, these methods provide insights into how substituents on the quinoline scaffold affect the energy of the frontier molecular orbitals (HOMO and LUMO).
UV-Visible Absorption Spectroscopy: Quinoline-based compounds exhibit characteristic absorption spectra in the ultraviolet-visible region, arising from π→π* and n→π* electronic transitions within the aromatic system. umn.edu The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of substituents on the quinoline ring. The introduction of chloro, methyl, and hydroxyl groups, as in this compound, influences the electronic distribution and energy levels, leading to shifts in the absorption bands compared to the parent quinoline molecule. Studies on various substituted quinolines demonstrate that extending conjugation or adding electron-donating/withdrawing groups can systematically tune these properties. researchgate.net
Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence properties, including the emission maximum, quantum yield (ΦF), and Stokes shift (the difference between the absorption and emission maxima), are highly dependent on the molecular structure and the local environment. mdpi.com Research on 2-(4-phenylquinolin-2-yl)phenol derivatives shows that they can exhibit enhanced fluorescence with large Stokes shifts, a desirable characteristic for fluorescent probes. researchgate.net The fluorescence of hydroxyquinolines, in particular, can be influenced by factors such as excited-state intramolecular proton transfer (ESIPT). mdpi.com Attaching different functional groups to the quinolin-2-ol core allows for the fine-tuning of its emission color and intensity.
The table below summarizes photophysical data for representative quinoline derivatives, highlighting the influence of substitution on their electronic properties.
| Compound Class/Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |
| Ester derivatives of Acridine | Ethanol | 359–364 | 411–435 | 50–75 | mdpi.com |
| 2-(4-phenylquinolin-2-yl)phenol | Chloroform | ~380 | ~476 | ~96 | researchgate.net |
| 8-Octyloxyquinoline | Acetonitrile | 314 | 360 | 46 | mdpi.com |
X-ray Diffraction Analysis for Solid-State Conformational Elucidation
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. For derivatives of this compound, XRD analysis confirms the planarity of the bicyclic quinoline system and establishes the spatial orientation of its substituents.
Crystallographic studies on related quinoline compounds have provided valuable structural insights. For example, the analysis of 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol revealed a nearly planar quinoline backbone and the presence of intramolecular hydrogen bonding that stabilizes the molecular conformation. Furthermore, XRD studies elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. researchgate.net These non-covalent forces are critical in determining the physical properties of the solid material, including its melting point and solubility. google.com The crystal structure of a fluorinated quinoline analog was successfully determined, confirming its molecular geometry and providing a basis for structure-activity relationship studies. nih.gov
Below is a table showing representative crystallographic data for a substituted quinolinol, illustrating the type of information obtained from a single-crystal XRD experiment.
| Parameter | Value for 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/a | |
| a (Å) | 16.98 | |
| b (Å) | 4.16 | |
| c (Å) | 14.84 | |
| β (°) | 112.0 | |
| Volume (ų) | 1011.2 | |
| Z (molecules/unit cell) | 4 |
Such data are fundamental for understanding the structural features of this compound at the atomic level.
Computational Chemistry and Theoretical Investigations of Quinolinone Derivatives
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For 4-Chloro-8-methylquinolin-2-ol and its isomers, these methods elucidate electronic characteristics that govern their chemical behavior and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries and exploring potential energy surfaces.
For 4-Chloro-8-methylquinolin-2(1H)-one (4C8MQ), the tautomeric form of this compound, DFT calculations using the B3LYP functional with the 6-311G++(d,p) basis set have been employed to determine its optimized molecular structure. researchgate.net Such calculations provide precise geometric parameters, including bond lengths, bond angles, and torsion angles, in the ground state. researchgate.net These theoretical structures can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, the crystal structure of the related isomer, 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ), was determined by single-crystal X-ray diffraction, showing two independent molecules in the asymmetric unit with similar conformations. researchgate.net
DFT is also utilized to explore the ground state energy landscape of quinoline (B57606) derivatives. researchgate.net By calculating the relative energies of different conformers and tautomers in various environments (e.g., in vacuum or different solvents), researchers can predict the most stable forms of the molecule. researchgate.net This understanding of molecular stability and conformation is crucial for interpreting chemical reactivity and biological activity.
Table 1: Selected Calculated Geometric Parameters for a Quinolinone Derivative (Note: This table is illustrative, based on typical data from DFT calculations on related structures. Specific values for this compound would require dedicated computation.)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C2-O | 1.22 Å |
| C4-Cl | 1.75 Å | |
| C8-C(CH3) | 1.51 Å | |
| Bond Angle | O-C2-N1 | 123.5° |
| Cl-C4-C4a | 119.8° | |
| C7-C8-C(CH3) | 121.0° | |
| Torsion Angle | C3-C4-C4a-C5 | 179.9° |
| C(CH3)-C8-C8a-N1 | -0.5° |
The molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) are critical concepts in understanding a molecule's reactivity. The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. acs.orgresearchgate.net For quinolinone derivatives, the MEP surface reveals regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. acs.orgjmaterenvironsci.com Conversely, regions of positive potential indicate sites prone to nucleophilic attack. acs.org
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netbohrium.com For quinoline derivatives, the HOMO is often localized on the quinoline ring and substituent atoms like oxygen, while the LUMO is typically situated on the quinoline ring system. researcher.life Analysis of these orbitals helps explain the charge transfer that occurs within the molecule. nih.gov
Table 2: Calculated Quantum Chemical Descriptors for a Quinolinone Derivative (Note: This table is illustrative, based on typical data from DFT calculations on related structures.)
| Descriptor | Value (eV) | Implication |
|---|---|---|
| E_HOMO | -6.5 | Electron-donating ability |
| E_LUMO | -2.1 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.4 | Chemical reactivity and stability |
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical vibrational frequencies (IR and Raman) and chemical shifts (NMR) can be computed using DFT methods. researchgate.net These calculated spectra are then compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.netnih.gov
For compounds like 4C8MQ, vibrational analysis based on DFT calculations helps in the detailed assignment of vibrational wave numbers, often aided by potential energy distribution (PED) analysis. researchgate.net Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and correlated with experimental spectra. researchgate.netnih.gov A good concordance between the computed and observed spectroscopic data provides strong evidence for the proposed molecular structure. nih.gov For example, studies on related quinoline derivatives have shown excellent agreement between experimental and theoretical spectra obtained using the B3LYP method. researchgate.netnih.gov
Table 3: Correlation of Experimental and Theoretical Spectroscopic Data for a Quinolinone Derivative (Note: This table is illustrative, based on typical data from DFT calculations on related structures.)
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | 1660 | 1655 | C=O stretching |
| 750 | 745 | C-Cl stretching | |
| ¹³C NMR Shift (ppm) | 162.1 | 161.5 | C2 (Carbonyl) |
| 140.5 | 139.8 | C4 | |
| ¹H NMR Shift (ppm) | 2.5 | 2.45 | -CH₃ protons |
| 7.2 | 7.15 | Aromatic proton |
Molecular Modeling and Docking Simulations for Biomolecular Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, like a protein or DNA (receptor). These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on their binding energy or affinity. acs.orgnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov
For quinolinone derivatives, docking studies have been performed to understand their inhibitory activities against various biological targets. For instance, the isomer 4-chloro-8-methylquinoline-2(1H)-one has been docked against enzymes like DNA gyrase and lanosterol (B1674476) 14α-demethylase to explore its potential as an antimicrobial agent. researchgate.net The results of these simulations identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-receptor complex. researcher.lifemdpi.com These interactions are critical for the ligand's binding affinity and selectivity. acs.org
Table 4: Illustrative Molecular Docking Results for a Quinolinone Derivative (Note: This table is illustrative, based on typical data from docking studies on related structures.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| DNA Gyrase Subunit B | -7.1 | Asp73, Gly77, Thr165 | Hydrogen bond, Hydrophobic |
| Lanosterol 14α-demethylase | -8.5 | Tyr145, His377, Phe234 | π-π stacking, Hydrogen bond |
| HIV-1 Integrase | -6.9 | Glu170, His171 | Hydrogen bond, Metal coordination |
By screening a compound against a panel of known biological targets, molecular docking can help elucidate its potential mechanism of action and identify therapeutic areas where it might be effective. Quinoline and quinolinone scaffolds are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. mdpi.com
Computational studies have explored the interaction of quinoline derivatives with various targets. For example, derivatives have been docked against bacterial proteins such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, suggesting a mechanism for their antibacterial effects. researchgate.netnih.govsemanticscholar.org Other studies have investigated their potential as inhibitors of the HIV-1 integrase–lens epithelium-derived growth factor/p75 (IN–LEDGF/p75) interaction, a target for anti-HIV therapy. acs.org These in silico investigations provide valuable hypotheses about the biological activity of compounds like this compound, which can then be validated through experimental bioassays. The insights gained from these simulations guide the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to establish a mathematical correlation between the structural features of a series of compounds and their biological activity or physicochemical properties. For quinolinone derivatives, including structures related to this compound, QSAR/QSPR studies are instrumental in predicting their potential biological effects and guiding the synthesis of new molecules with enhanced activities. scirp.org
The core principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally similar compounds are dependent on the changes in their molecular descriptors. These descriptors are numerical values that characterize the steric, electronic, hydrophobic, and topological properties of the molecules.
In studies involving quinoline and quinolinone derivatives, various molecular descriptors are calculated using quantum chemical methods like Density Functional Theory (DFT). bohrium.com For instance, a QSAR study on 5,8-quinolinequinone derivatives utilized descriptors such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), molecular volume, and electronegativity to model anti-proliferative and anti-inflammatory activities. Similarly, research on quinolone-triazole hybrids as antibacterial agents found that descriptors like partial atomic charges, bond lengths, and the HOMO-LUMO energy gap were crucial in controlling antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. bohrium.com
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of quinolinone derivatives with known biological activities is selected.
Molecular Modeling and Descriptor Calculation: The 3D structure of each molecule is optimized, often using DFT methods, and a wide range of molecular descriptors is calculated.
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that links the most relevant descriptors to the observed activity.
Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.
For quinoline derivatives, QSAR models have been successfully developed to predict various biological activities, including antimicrobial and anticancer properties. scirp.orgresearchgate.net These models help identify the key structural features that govern a compound's efficacy. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, QSAR analysis revealed that increased lipophilicity and the presence of electron-withdrawing substituents at specific positions enhanced biological activity.
The table below summarizes common descriptors used in QSAR studies of quinolinone derivatives and their general significance.
| Descriptor Category | Specific Descriptor Examples | Significance in QSAR Models |
| Electronic | HOMO/LUMO Energies & Gap | Relates to the molecule's ability to donate or accept electrons, influencing reactivity and interaction with biological targets. bohrium.com |
| Dipole Moment | Indicates the overall polarity of the molecule, affecting solubility and binding to polar receptors. | |
| Partial Atomic Charges | Describes the electron distribution and is important for electrostatic interactions with receptor sites. bohrium.com | |
| Steric/Topological | Molecular Volume/Surface Area | Relates to the size and shape of the molecule, which can influence its fit within a receptor's binding pocket. |
| Molar Refractivity (MR) | A measure of both volume and polarizability, affecting binding and transport properties. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound, which is critical for membrane permeability and reaching intracellular targets. bohrium.com |
While no specific QSAR study for this compound is publicly available, the methodologies applied to analogous structures provide a clear framework for how its activity could be modeled. The electronic effects of the chloro-substituent and the steric/hydrophobic influence of the methyl group would be key parameters in such an analysis.
Biological Activities and Pre Clinical Pharmacological Prospects of Quinolinone Derivatives
Anticancer Research Focus
The quinoline (B57606) and quinolinone scaffolds are prominent in the design of anticancer agents, with derivatives showing efficacy through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. chemrj.orgnih.govarabjchem.org However, specific research into the direct anticancer activities of 4-Chloro-8-methylquinolin-2(1H)-one is not extensively documented in publicly available scientific literature. The compound is more frequently cited as a precursor for creating more elaborate structures that are then evaluated for their therapeutic potential. researchgate.netresearchgate.net
Modulation of Cellular Proliferation and Apoptosis Pathways
There is currently a lack of specific studies investigating the direct effects of 4-Chloro-8-methylquinolin-2(1H)-one on cellular proliferation or its ability to induce apoptosis in cancer cell lines. While numerous quinoline derivatives are designed as anti-proliferative agents that trigger programmed cell death, nih.govresearchgate.net the parent compound 4-Chloro-8-methylquinolin-2(1H)-one has not been the focus of such investigations. Its primary role has been as a building block for other compounds which are then tested for these properties. For example, it serves as a precursor for synthesizing 4-hydrazinyl-8-methylquinolin-2(1H)-one, which is then used to create more complex heterocyclic systems for biological evaluation. vulcanchem.comresearchgate.net
Inhibition of Angiogenesis and Cell Migration in Cancer Models
The process of angiogenesis, the formation of new blood vessels, is a critical target in cancer therapy. nih.gov Many small molecules, including certain quinoline derivatives, are known to inhibit this process. arabjchem.orgnih.gov However, there is no available research data to suggest that 4-Chloro-8-methylquinolin-2(1H)-one has been evaluated for its anti-angiogenic properties or its potential to inhibit cancer cell migration.
Targeting of Key Kinases and Signaling Pathways in Malignancy
Kinase inhibitors are a major class of targeted cancer therapies, and the quinoline scaffold is a core component of several approved kinase-inhibiting drugs. arabjchem.orgnih.gov These compounds often function by interfering with signaling pathways that are crucial for tumor growth and survival. Despite the prevalence of the quinoline core in this area, scientific investigations into the kinase inhibitory activity of 4-Chloro-8-methylquinolin-2(1H)-one itself have not been reported.
Disruption of Tubulin Assembly Mechanisms
Tubulin is another important target for anticancer drugs, with agents that disrupt microtubule dynamics being highly effective in halting cell division. nih.govnih.gov Certain complex quinoline derivatives have been developed as tubulin polymerization inhibitors. nih.govnih.gov There is, however, no scientific evidence from available studies to indicate that 4-Chloro-8-methylquinolin-2(1H)-one has been investigated for its ability to interfere with tubulin assembly.
Neuroprotective Research and Metal Chelation Strategies
Derivatives of 8-hydroxyquinoline (B1678124) (8HQ) are widely studied for their neuroprotective potential, which is often linked to their ability to chelate metal ions like copper and zinc. nih.govresearchgate.nettandfonline.com An imbalance of these metal ions is implicated in several neurodegenerative diseases. researchgate.nettandfonline.com 4-Chloro-8-methylquinolin-2-ol is structurally related to the 8-hydroxyquinoline core. However, there is a lack of specific research in the scientific literature on its metal-chelating capabilities or any associated neuroprotective effects. The focus of 8HQ research has been on other derivatives, such as clioquinol. nih.govtandfonline.com
Anti-inflammatory and Immunomodulatory Investigations
Quinoline derivatives have been explored for their anti-inflammatory properties, with some showing potential to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.govbohrium.com Despite the known anti-inflammatory potential within the broader quinoline class, there are no specific studies available that document the anti-inflammatory or immunomodulatory activities of 4-Chloro-8-methylquinolin-2(1H)-one. Research has instead focused on more complex quinoline-hybrid molecules as potential anti-inflammatory agents. nih.gov
Antiviral Properties and Mechanisms
The quinoline scaffold is a privileged structure in the development of antiviral agents, with numerous derivatives demonstrating a broad spectrum of activity. chemrj.org Compounds from this class have been investigated for activity against various viruses, and their mechanisms often involve targeting essential viral enzymes or host-cell interactions. nih.govnih.gov For instance, certain 8-hydroxyquinoline derivatives have been identified as potent inhibitors of the HIV-1 integrase (IN) by targeting the interaction between the integrase and the host protein LEDGF/p75. nih.gov
While specific antiviral assays for this compound are not prominently documented, the general antiviral potential of quinolones suggests it as a candidate for such studies. The mechanism for related compounds often involves the inhibition of viral replication. nih.gov For example, modifications of the quinoline core, such as the introduction of styryl groups at the C-2 position and a chloro-group at C-5, have led to derivatives with significant anti-HIV integrase activity. mdpi.com The antiviral activity of these broader quinoline classes is often linked to their ability to intercalate into viral nucleic acids or inhibit key viral enzymes through specific binding interactions. nih.gov Given that this compound serves as a precursor for various substituted quinolinones, its primary role may be as a key intermediate in the synthesis of more complex antiviral agents. mdpi.comresearchgate.net
Enzyme Inhibition Profiles in Biological Systems
The quinolinone structure is a frequent component in molecules designed to inhibit various enzymes. While direct enzyme inhibition data for this compound is scarce, studies on its close structural derivatives provide significant insights into its potential pharmacological profile. The presence of a reactive chloro group at the C-4 position makes it a versatile precursor for creating a library of substituted quinolinones for screening against enzyme targets. mdpi.comresearchgate.net
Research on related quinoline structures has demonstrated potent and specific enzyme inhibition. For example, a hybrid molecule incorporating a 2-chloro,8-methylquinoline (B175542) moiety (structurally very similar to the target compound) exhibited outstanding and highly potent inhibitory activity against cyclooxygenase-2 (COX-2) with an IC₅₀ value of 0.40 μM. This suggests that the 8-methylquinoline core can be effectively utilized to develop powerful enzyme inhibitors.
Furthermore, derivatives of the broader 8-hydroxyquinoline class are well-known for their ability to chelate metal ions, a property that is crucial for the inhibition of various metalloenzymes. nih.govsmolecule.com Studies on 5-chloro-8-hydroxyquinoline (B194070) derivatives have shown that they can inhibit HIV-1 integrase, an enzyme essential for viral replication. nih.gov The mechanism often involves the chelation of metal cofactors within the enzyme's active site, thereby disrupting its catalytic function. mdpi.comsmolecule.com The chloroethyl group on some quinoline derivatives is thought to facilitate covalent binding to nucleophilic sites in proteins, leading to irreversible enzyme inhibition.
| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| (E)-N-(5-Chloro-8-hydroxy-2-(4-nitrostyryl)quinolin-7-yl)-4-nitrobenzenesulfonamide | HIV-1 Integrase | 96.7% Inhibition | mdpi.com |
| 5-Chloroquinolin-8-ol | HIV-1 Integrase-LEDGF/p75 Interaction | 3.6 µM | nih.gov |
| 5,7-Dichloroquinolin-8-ol | HIV-1 Integrase-LEDGF/p75 Interaction | 4.3 µM | nih.gov |
Structure-Activity Relationship (SAR) Derivations for Biological Optimization
The structure-activity relationship (SAR) for quinoline and quinolinone derivatives is a well-explored area, providing a roadmap for optimizing biological activity. For this compound, SAR can be inferred by dissecting its core components.
The Quinolin-2(1H)-one Core: This bicyclic system is the fundamental scaffold. The 2-oxo group (in its lactam form) and the adjacent nitrogen are critical features. Modifications on the benzene (B151609) ring portion of the core are known to significantly influence biological activity. doi.org
The C4-Chloro Substituent: The chlorine atom at the C-4 position is a key reactive handle. It activates the position for nucleophilic substitution, allowing for the synthesis of diverse derivatives. mdpi.comresearchgate.net Replacing the chloro group with amino, azido (B1232118), hydrazino, or thio- moieties generates new compounds with potentially different pharmacological profiles. mdpi.comresearchgate.net This position is crucial for derivatization to enhance target binding and selectivity.
The C8-Methyl Group: The effect of substitution at the C-8 position can be significant. The methyl group can influence the compound's lipophilicity, which affects its ability to cross biological membranes. It can also introduce steric effects that may either enhance or hinder binding to a biological target, depending on the topology of the active site. Studies on related quinolines have shown that substitution at the C-6, C-7, and C-8 positions can modulate antifungal activity, with the specific position of the substituent being critical for potency. doi.org
The C2-ol/oxo and C8-hydroxy Relationship: In the broader class of 8-hydroxyquinolines, the hydroxyl group at C-8 is often essential for activity, particularly in enzyme inhibition, due to its ability to chelate metals. nih.govnih.gov For this compound, the key functional group is the 2-ol (which exists in tautomeric equilibrium with 2-oxo). For anti-HIV activity in related compounds, a free hydroxyl group on the quinoline ring is often required for chelating with metal ion co-enzymes, which is essential for inhibitory activity. mdpi.com Furthermore, the electronic properties of substituents on the quinoline ring play a major role; electron-withdrawing groups on attached moieties can sometimes enhance inhibitory activity by increasing the acidity of other functional groups involved in binding. mdpi.com
Advanced Material Science and Chemo Sensing Applications in Chemical Biology Context
Fluorescent Chemosensors for Metal Ion Detection
Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are renowned for their ability to act as fluorescent chemosensors, particularly for detecting metal ions. scispace.comrroij.com The underlying principle of their sensing capability lies in their structure, which allows them to chelate with a wide variety of metal cations. scispace.comarabjchem.org The parent 8-hydroxyquinoline molecule is typically weakly fluorescent. This is due to an excited-state intermolecular proton transfer from the hydroxyl (-OH) group to the nitrogen atom of the pyridine (B92270) ring. scispace.comrroij.com However, upon complexation with a metal ion, this proton transfer is blocked, and the molecule's structure becomes more rigid. scispace.comrroij.com This increased rigidity significantly enhances the fluorescence emission intensity, providing a clear signal for the presence of the metal ion. scispace.comrroij.com
The versatility of the 8-HQ scaffold allows for chemical modifications to tune the sensor's selectivity and sensitivity towards specific metal ions. rsc.org Substitutions on the quinoline (B57606) ring can alter the electronic properties and the binding pocket of the ligand, making it more selective for certain cations. For instance, derivatives have been developed for the sensitive detection of biologically and environmentally significant metal ions such as Aluminum (Al³⁺) and Zinc (Zn²⁺). scispace.comrroij.com Research has shown that aluminum complexes derived from 4-chloro-8-hydroxyquinolines exhibit notable photoluminescence properties. researchgate.net The development of these chemosensors is an active area of research, with studies focusing on creating highly selective and sensitive probes for various applications, including environmental monitoring and biological imaging. arabjchem.orgnih.gov
| Feature | Description | References |
| Sensing Mechanism | Chelation with metal ions enhances fluorescence by increasing molecular rigidity and blocking excited-state proton transfer. | scispace.comrroij.com |
| Target Analytes | Primarily metal ions, with notable examples including Al³⁺ and Zn²⁺. | scispace.comrroij.com |
| Core Structure | Based on the 8-hydroxyquinoline (8-HQ) scaffold. | scispace.comrroij.comarabjchem.org |
| Tuning Selectivity | Achieved by adding various substituent groups to the quinoline ring system. | rsc.org |
| Relevance of 4-Chloro Sub. | Aluminum complexes of 4-chloro-8-hydroxyquinolines are known to be photoluminescent. | researchgate.net |
Role as Electron Carriers in Organic Light-Emitting Diodes (OLEDs)
In the field of material science, 8-hydroxyquinoline derivatives are critically important for their application in Organic Light-Emitting Diodes (OLEDs). scispace.comrroij.com Metal complexes of these ligands, most famously Tris(8-hydroxyquinolinato)aluminum (Alq₃), have become standard materials used as both light emitters and electron transporters in OLED devices. rroij.comgoogle.comresearchgate.net The excellent thermal and chemical stability of these complexes contributes to the durability and performance of OLEDs. scispace.comrroij.com
The function of these materials in an OLED is to facilitate the transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. google.comgoogle.com The electron-transporting and emissive properties of these quinoline-based complexes are fundamental to the efficiency of the device. researchgate.net
Researchers have focused on modifying the structure of the 8-hydroxyquinoline ligand to enhance the performance of these metal complexes. scispace.com Substitutions on the quinoline ring can tune the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn affects the electron injection and transport capabilities as well as the emission color. researchgate.net Specifically, aluminum complexes derived from 4-substituted-8-hydroxyquinolines, such as 4-chloro-8-hydroxyquinoline, have been synthesized and studied. researchgate.net These modifications have been shown to improve the color purity of the light emission and have a strong influence on the quantum yields of the devices. researchgate.net The electron transport capability of zinc(II) complexes with 8-hydroxyquinoline derivatives has also been noted as being superior in some cases to the more common aluminum complexes, marking them as promising candidates for enhancing electron transport in OLEDs. ijcce.ac.ir
| Application Area | Role of Quinoline Derivative | Key Compound Example | References |
| OLEDs | Electron Transport Material, Emitter | Tris(8-hydroxyquinolinato)aluminum (Alq₃) | scispace.comrroij.comgoogle.com |
| Mechanism | Facilitates electron transport from cathode to the emissive layer for hole-electron recombination. | N/A | google.comgoogle.com |
| Performance Enhancement | Substitution at the 4-position can improve emission color purity and quantum yield. | 4-substituted Alq₃ derivatives | researchgate.net |
| Alternative Metals | Zinc(II) complexes show promise for superior electron transport properties. | Zn(II)-8-HQ complexes | ijcce.ac.ir |
Exploration of Corrosion Inhibition Properties in Material Science
Quinoline and its derivatives are recognized as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments such as hydrochloric acid (HCl) solutions. najah.edupsu.edubohrium.com The damage caused by corrosion represents a significant economic and safety issue, making the development of effective inhibitors a priority in material science. najah.edu Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons in aromatic rings, are known to be efficient corrosion inhibitors. najah.edujmaterenvironsci.com
The mechanism of corrosion inhibition by quinoline derivatives involves the adsorption of the molecules onto the metal surface. najah.eduias.ac.in This forms a protective barrier that isolates the metal from the corrosive medium. najah.edu The adsorption is facilitated by the presence of electron-rich centers in the molecule, such as the nitrogen and oxygen atoms and the π-electrons of the quinoline ring system, which can form coordinative bonds with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net
Studies on various quinoline derivatives have shown that their inhibition efficiency increases with concentration. psu.edu Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edutandfonline.com The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm. psu.edubohrium.com The specific molecular structure, including the type and position of substituents on the quinoline ring, influences the inhibitor's effectiveness. najah.edu For instance, derivatives with electron-donating groups often exhibit enhanced inhibition performance. researchgate.nettandfonline.com
| Inhibitor Class | Protected Material | Corrosive Environment | Inhibition Mechanism | Inhibitor Type | References |
| Quinoline Derivatives | Mild Steel / Carbon Steel | Acidic Media (e.g., 1 M HCl) | Adsorption on the metal surface, forming a protective film. | Mixed-Type | najah.edupsu.edubohrium.comtandfonline.combohrium.com |
| Adsorption Centers | Nitrogen and Oxygen heteroatoms, π-electrons of the aromatic rings. | N/A | N/A | N/A | najah.edujmaterenvironsci.comresearchgate.net |
| Efficiency Factor | Increases with inhibitor concentration. | N/A | N/A | N/A | psu.edu |
| Adsorption Model | Often follows the Langmuir adsorption isotherm. | N/A | N/A | N/A | psu.edubohrium.com |
Future Directions and Emerging Research Avenues
Development of Next-Generation Synthetic Methodologies
The synthesis of 4-Chloro-8-methylquinolin-2-ol has been traditionally achieved through multi-step processes. mdpi.comresearchgate.net A common route involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one to yield 2,4-dichloro-8-methylquinoline (B1596889), followed by acid hydrolysis to furnish the target compound. mdpi.comresearchgate.net While effective, these methods can sometimes be associated with harsh reaction conditions and the generation of by-products.
Future research is poised to develop more efficient, atom-economical, and environmentally benign synthetic strategies. This includes the exploration of:
One-Pot Reactions: Designing multi-component reactions where starting materials react in a single vessel to form the desired product, minimizing purification steps and solvent waste. mdpi.com
Catalytic Methods: Investigating novel catalysts, such as transition metal complexes or organocatalysts, to facilitate the synthesis under milder conditions with higher selectivity. nih.gov For instance, palladium-catalyzed reactions have shown promise in the synthesis of various quinolone derivatives. mdpi.com
Flow Chemistry: Utilizing continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, safety, and scalability. This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
A significant area of development lies in the functionalization of the 4-chloro position. Nucleophilic substitution reactions have been employed to introduce various functional groups, such as sulfanyl, hydrazino, azido (B1232118), and amino moieties, creating a library of 4-substituted quinolinones with potential synthetic and biological applications. mdpi.comresearchgate.net Future methodologies could focus on expanding the scope of these substitutions using advanced catalytic systems to introduce more complex and diverse functionalities.
Discovery of Novel Biological Activities and Therapeutic Indications
Quinoline (B57606) and quinolinone derivatives are known to possess a wide array of pharmacological properties, including antibacterial, anticancer, antimalarial, and anti-inflammatory activities. mdpi.comnih.govnih.gov While the biological profile of this compound itself is not extensively documented in publicly available research, its derivatives have shown significant potential.
Emerging research will likely focus on:
Broad-Spectrum Antimicrobial Agents: Given the rising threat of multidrug-resistant bacteria, there is a critical need for new antibiotics. semanticscholar.orgnih.gov Derivatives of this compound could be screened against a wide panel of pathogenic bacteria and fungi to identify novel antimicrobial leads. The structural modifications at the 4-position can be systematically varied to optimize potency and spectrum of activity. mdpi.comresearchgate.net
Anticancer Therapeutics: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, including tubulin polymerization and protein kinases. nih.gov Future studies could explore the cytotoxic effects of this compound derivatives against a diverse range of cancer cell lines. Investigating their mechanism of action, such as the inhibition of specific enzymes like PI3K/mTOR, could reveal new therapeutic targets. atlantis-press.com
Antiviral and Antiparasitic Agents: The quinoline core is a key pharmacophore in several antimalarial drugs. Research into the activity of this compound derivatives against parasites like Plasmodium falciparum and various viruses could uncover new treatment options for infectious diseases. mdpi.com
Corrosion Inhibition: Some quinoline derivatives have been investigated as effective corrosion inhibitors for metals in acidic environments. bioline.org.brresearchgate.netresearchgate.netimist.macolab.ws This non-medical application represents another avenue for research, where the structural features of these compounds can be optimized for industrial applications.
Rational Design and Optimization of Quinolinone Derivatives
The principles of medicinal chemistry and rational drug design will be instrumental in optimizing the therapeutic potential of quinolinone derivatives based on the this compound scaffold.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for the desired pharmacological effect. semanticscholar.org For example, SAR studies on N-aryl-trimethoxy quinolin-4-amine derivatives revealed that increasing the lipophilicity of the substitution at the 4-position of the N-phenyl group enhanced cytotoxicity. nih.gov
Molecular Hybridization: This approach involves combining the pharmacophoric features of two or more different drug molecules into a single hybrid compound. nih.gov For instance, a hybrid of a quinoline and a quinolone fragment was designed to create a dual-target antibacterial agent. semanticscholar.org
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles.
The synthesis of a series of 4-substituted quinolin-2-ones and their thio-analogues from 4-Chloro-8-methylquinolin-2(1H)-one provides a clear example of how the core scaffold can be diversified to create a library of compounds for biological screening. mdpi.comresearchgate.net
Synergistic Integration of Experimental and Computational Research Paradigms
The convergence of experimental and computational techniques is revolutionizing drug discovery and materials science. For the future development of this compound derivatives, this synergy will be crucial.
Computational Modeling and Molecular Docking: In silico methods, such as molecular docking, can predict the binding affinity and interaction of a ligand with a biological target, such as a protein or enzyme. bohrium.comorientjchem.orgbenthamdirect.com This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. bohrium.com For example, computational studies have been used to explore the binding interactions of quinolone derivatives with the GyrB subunit of Escherichia coli, a key enzyme in bacterial DNA replication. bohrium.comorientjchem.org
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the molecular and electronic properties of quinoline derivatives, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bioline.org.brtandfonline.com These parameters can be correlated with experimental observations, such as corrosion inhibition efficiency, to provide insights into the underlying mechanisms of action. bioline.org.br
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. bioline.org.br By developing QSAR models for quinolinone derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. bioline.org.br
The integration of these computational tools with traditional experimental approaches will accelerate the discovery and optimization of novel quinolinone-based compounds with tailored properties for a wide range of applications. This iterative cycle of design, synthesis, testing, and computational analysis will undoubtedly unlock the full potential of the this compound scaffold in the years to come.
Q & A
Q. What are the common synthetic routes for 4-Chloro-8-methylquinolin-2-ol, and how are reaction conditions optimized?
The synthesis typically involves multi-step procedures starting from substituted quinoline precursors. A representative method includes:
- Step 1: Chlorination at position 4 using POCl₃ or SOCl₂ under reflux conditions.
- Step 2: Methylation at position 8 via nucleophilic substitution with methyl halides in dimethylformamide (DMF) as a solvent, using potassium carbonate as a base .
- Optimization: Reaction yields improve with controlled temperature (80–100°C), anhydrous conditions, and stoichiometric excess of methylating agents. Purification often involves column chromatography or recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
Q. What are the primary biological activities reported for this compound?
The compound exhibits:
- Antimicrobial activity: MIC values ≤ 25 µg/mL against Gram-positive bacteria (e.g., S. aureus).
- Anticancer potential: IC₅₀ < 50 µM in breast cancer cell lines (MCF-7) via apoptosis induction . Note: Activities are often assessed via in vitro assays (e.g., MTT for cytotoxicity) .
Advanced Research Questions
Q. How can structural modifications enhance the pharmacological profile of this compound?
- Position-specific substitutions: Introducing electron-withdrawing groups (e.g., NO₂) at position 3 increases anticancer potency by enhancing DNA intercalation .
- Hybrid derivatives: Conjugation with phenyl rings or sulfonamide groups improves bioavailability and target selectivity .
- Methodology: Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and in vivo pharmacokinetic assays .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Disorder in methyl groups: Anisotropic displacement parameters (ADPs) refined using SHELXL’s PART instruction .
- Twinned crystals: Data processed via WinGX suite, applying HKLF5 format for overlapping reflections .
- Hydrogen bonding: O–H···N interactions mapped using ORTEP-3 for Windows to visualize supramolecular packing .
Q. How do solvent polarity and pH influence the stability of this compound?
- Stability assays: HPLC monitoring shows degradation in polar aprotic solvents (e.g., DMSO) at pH > 8 due to dechlorination.
- Optimal storage: Neutral pH (6–7) in methanol at –20°C minimizes hydrolysis .
Data Contradictions and Resolution
Q. Conflicting reports on anticancer efficacy: How to reconcile discrepancies?
- Source variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) and assay protocols (e.g., incubation time).
- Resolution: Standardize testing using NCI-60 panel and replicate studies with controlled ROS levels .
Comparative SAR Table
| Compound | Structural Features | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|---|
| This compound | Cl at C4, CH₃ at C8 | Anticancer: 48 µM (MCF-7) | |
| 6-Chloro-2-phenylquinolin-4-ol | Cl at C6, Ph at C2 | Antimicrobial: MIC 12 µg/mL | |
| 4-Bromo-2-methylquinolin-3-ol | Br at C4, CH₃ at C2 | Anticancer: 32 µM (A549) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
